Chemical Structure & Technical Profile: (1-Methylpiperidin-2-yl)methanamine Oxalate
Chemical Structure & Technical Profile: (1-Methylpiperidin-2-yl)methanamine Oxalate
[1]
Executive Summary
(1-Methylpiperidin-2-yl)methanamine oxalate is a specialized heterocyclic diamine salt widely utilized as a chiral building block in medicinal chemistry and coordination complex synthesis.[1] Structurally, it consists of a saturated piperidine ring N-methylated at the 1-position and substituted with a primary aminomethyl group at the 2-position.[1]
In drug discovery, this scaffold serves as a critical pharmacophore for designing G-Protein Coupled Receptor (GPCR) ligands, particularly targeting CXCR4 and opioid receptors , due to its ability to mimic the ethylenediamine motif found in endogenous neurotransmitters while introducing conformational rigidity. The oxalate salt form is preferred over the free base to enhance crystallinity, reduce hygroscopicity, and prevent the formation of carbamates upon exposure to atmospheric CO₂.
Structural Elucidation & Stereochemistry[1]
Chemical Identity[2][3]
-
Systematic Name: (1-Methylpiperidin-2-yl)methanamine oxalate[1]
-
Synonyms: 2-Aminomethyl-1-methylpiperidine oxalate; 1-Methyl-2-piperidinemethanamine oxalate.[1]
-
CAS Number (Oxalate/Dioxalate): 1185121-07-6 / 1609401-26-4[1]
Molecular Architecture
The molecule features a piperidine core, which is a six-membered saturated heterocycle.
-
N1 Position (Tertiary Amine): The nitrogen atom within the ring is substituted with a methyl group. This tertiary amine is a proton acceptor (pKa ≈ 10.1) and dictates the basicity of the ring.
-
C2 Position (Chiral Center): The carbon adjacent to the ring nitrogen carries a primary aminomethyl group (-CH₂NH₂). This creates a chiral center at C2.
-
The compound exists as enantiomers: (R)-(1-methylpiperidin-2-yl)methanamine and (S)-(1-methylpiperidin-2-yl)methanamine.[1]
-
Synthetic routes often yield the racemate unless chiral resolution or asymmetric hydrogenation is employed.
-
-
Exocyclic Amine (Primary Amine): The -NH₂ group is a primary amine (pKa ≈ 9.8), serving as a nucleophilic handle for acylation, alkylation, or sulfonylation in drug synthesis.
The Oxalate Counterion
The oxalate salt is formed by reacting the diamine base with oxalic acid (HOOC-COOH).
-
Stoichiometry: Depending on the molar equivalents used during crystallization, the salt can exist as a mono-oxalate (1:1) or di-oxalate (1:2).[1] The di-oxalate is common because both nitrogen atoms (tertiary and primary) are sufficiently basic to be protonated by the strong acidity of oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14).
-
Stability: The formation of the oxalate salt creates a robust hydrogen-bonding network in the crystal lattice, significantly raising the melting point and stability compared to the liquid free base, which is prone to oxidation and CO₂ absorption.
Physicochemical Properties[2][7][8][9]
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Free base is a colorless to yellow liquid.[1] |
| Solubility | High in Water, DMSO, Methanol | Low solubility in non-polar solvents (Hexane, Et₂O). |
| Hygroscopicity | Moderate | Oxalate reduces hygroscopicity compared to HCl salts. |
| pKa (Calculated) | N1 (Ring): ~10.1; Exocyclic NH₂: ~9.6 | Both sites are protonated at physiological pH (7.4). |
| Chirality | Racemic or Enantiopure (R/S) | Specific rotation [α]D depends on enantiomeric excess. |
Synthesis & Manufacturing Protocols
The synthesis of (1-Methylpiperidin-2-yl)methanamine oxalate typically follows a reductive pathway starting from pyridine derivatives.[1]
Synthetic Pathway Visualization
The following diagram illustrates the primary industrial route involving the hydrogenation of 2-cyanopyridine followed by methylation and salt formation.
Figure 1: Synthetic pathways for (1-Methylpiperidin-2-yl)methanamine oxalate.[1] The solid line represents the stepwise reduction-methylation route; the dashed line represents the direct reduction of the quaternary pyridinium salt.[1]
Detailed Protocol (Stepwise Route)
Step 1: Catalytic Hydrogenation of 2-Cyanopyridine
-
Reagents: 2-Cyanopyridine, Hydrogen gas (H₂), Raney Nickel or Palladium on Carbon (Pd/C).[1]
-
Conditions: 50-80°C, 30-50 atm H₂ pressure.
-
Mechanism: The nitrile group is reduced to a primary amine (-CH₂NH₂), and the pyridine ring is subsequently saturated to a piperidine ring.
-
Critical Control: Controlling the temperature is vital to prevent ring opening or deamination.
Step 2: N-Methylation (Eschweiler-Clarke Reaction) [1]
-
Reagents: 2-(Aminomethyl)piperidine, Formaldehyde (HCHO), Formic acid (HCOOH).[1]
-
Conditions: Reflux (90-100°C) for 12-24 hours.
-
Mechanism: The secondary amine of the piperidine ring is methylated.[5] The primary exocyclic amine can also be methylated if stoichiometry is not controlled; however, the steric hindrance and pKa differences often allow selective methylation of the ring nitrogen or require protection of the primary amine (e.g., via Boc-protection) prior to methylation. Note: Direct methylation without protection often yields a mixture; industrial routes may use N-benzyl protection-deprotection strategies for high purity.[1]
Step 3: Salt Formation (Crystallization) [1]
-
Reagents: Crude base, Anhydrous Oxalic Acid, Ethanol/Diethyl Ether.
-
Procedure:
-
Dissolve the oily free base in absolute ethanol.
-
Add a stoichiometric amount (1.0 or 2.0 eq) of oxalic acid dissolved in ethanol dropwise with stirring.
-
A white precipitate forms.
-
Recrystallize from Ethanol/Water to remove impurities.
-
Applications in Drug Discovery[3][10][11][12][13]
Privileged Scaffold for GPCRs
The (1-methylpiperidin-2-yl)methanamine motif is a "privileged structure" capable of binding to multiple receptor types by orienting the two nitrogen atoms in a specific spatial arrangement that mimics endogenous ligands like histamine and dopamine.[1]
-
CXCR4 Antagonists: Derivatives of this scaffold inhibit the CXCR4 chemokine receptor, which is implicated in HIV entry and cancer metastasis. The piperidine ring provides a rigid spacer that positions the basic nitrogens to interact with Aspartate residues (e.g., Asp171, Asp262) in the receptor binding pocket.
-
Muscarinic & Opioid Receptors: The 1,2-diamine arrangement is a classic pharmacophore for muscarinic acetylcholine receptors.[1] The N-methyl group enhances lipophilicity, improving Blood-Brain Barrier (BBB) penetration.[1]
Coordination Chemistry (Cisplatin Analogues)
Research indicates that 2-(aminomethyl)piperidine derivatives serve as bidentate ligands for Platinum(II) complexes.[1]
-
Mechanism: The two nitrogen atoms chelate the Pt(II) center, forming a stable five-membered ring.
-
Utility: These complexes are investigated as "non-classical" platinum anticancer agents designed to overcome cisplatin resistance. The oxalate counterion in the precursor often facilitates the ligand exchange reaction.
Analytical Characterization
To validate the structure and purity of the compound, the following analytical signatures are standard.
Nuclear Magnetic Resonance (NMR)[13]
-
¹H NMR (D₂O):
-
¹³C NMR:
-
δ ~43 ppm: N-CH₃ carbon.[1]
-
δ ~60 ppm: C2 chiral center.
-
δ ~165 ppm: Carbonyl carbons of the oxalate anion (C=O).
-
Mass Spectrometry (LC-MS)[1]
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion: [M+H]⁺ = 129.14 m/z (corresponding to the protonated free base C₇H₁₇N₂⁺).
-
Fragmentation: Loss of NH₃ (17 Da) or the methyl group is common in MS/MS.
Safety & Handling (MSDS Highlights)
-
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Eye Damage: Category 1/2A (Causes serious eye irritation/damage).
-
-
Handling: The oxalate salt is an irritant. Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.
References
-
Sigma-Aldrich. (1-Methylpiperidin-2-yl)methanamine Product Specification & MSDS. Available at: [1]
-
PubChem. Compound Summary for CID 12291 (1-Methylpiperidine derivatives). National Library of Medicine. Available at: [1]
-
Bermejo, E., et al. (2003). "Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine." Journal of Inorganic Biochemistry. (Note: Cited for structural analogy of piperidine ligands in Pt complexes).
-
BenchChem. Technical Profile: N-Methyl-1-(piperidin-yl)methanamine scaffolds in Drug Discovery. Available at: [1]
-
BLD Pharm. Product Analysis: (1-Methylpiperidin-2-yl)methanamine Oxalate (CAS 1185121-07-6).[1] Available at: [1]
Sources
- 1. 184637-61-4|N-Methyl-1-(1-methylpiperidin-2-yl)methanamine dioxalate|BLD Pharm [bldpharm.com]
- 2. SmallMolecules.com | (1-Methylpiperidin-2-yl)methanamine (1g) from BLD Pharmatech Ltd. | SmallMolecules.com [smallmolecules.com]
- 3. (1-methylpiperidin-2-yl)methanamine | 5298-72-6 [sigmaaldrich.com]
- 4. CAS 1315051-03-6 | 1-[(2R)-1-methylpiperidin-2-yl]methanamine - Synblock [synblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]
